molecular formula C7H8N2O3 B1404617 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester CAS No. 1416447-68-1

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester

Cat. No.: B1404617
CAS No.: 1416447-68-1
M. Wt: 168.15 g/mol
InChI Key: LLSCXYAFPBDHMX-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester, also known as M76, is an organic compound that is widely used in the chemical industry . It is a derivative of pyrazinecarboxylic acid and is used in a variety of applications, including as a catalyst, a solvent, and a corrosion inhibitor . The molecular formula of this compound is C7H8N2O3 and it has a molecular weight of 168.15 g/mol.


Synthesis Analysis

The classic route to methyl 4,5-dihydro-5-oxo-2-pyrazinecarboxylate involves the condensation of 2-pyrazinecarboxylic acid with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride . Another method involves hydrolyzing the corresponding ester with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of a catalyst, such as zinc chloride or aluminum chloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H8N2O3/c1-12-7(11)5-6(8)10-4(9)2-3-5/h2H,1H3,(H3,8,10,11) .


Chemical Reactions Analysis

The reaction mixture was concentrated in vacuo, and the residue was recrystallised from methanol (400ml_) to give 71 g (464mmol) of the title compound in 65% yield .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A novel synthetic method for creating 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters was developed through a one-pot condensation process involving aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester, demonstrating the versatility and potential of such compounds in organic synthesis (Illgen et al., 2004).
  • In a study on the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, the researchers synthesized these compounds from methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes, highlighting the application of similar pyrazine derivatives in complex organic reactions (Gein et al., 2009).

Medicinal Chemistry and Pharmacological Studies

  • Research involving the enzymatic resolution of 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformation into polyfunctionalised amino acids and dipeptides shows the relevance of pyrazine derivatives in medicinal chemistry for creating novel bioactive compounds (Cremonesi et al., 2009).
  • A study on the synthesis and biological activity of comenic acid derivatives containing isoxazole and isothiazole moieties, where methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate was synthesized and transformed, illustrates the potential of pyrazine derivatives in the development of new pharmaceutical agents (Kletskov et al., 2018).

Material Science and Catalysis

  • In the field of material science, the reaction of pyrazine-2-carboxylic acid with stannic chloride in methanol resulted in the synthesis of 3-methoxycarbonyl-1-methylpyrazinium tetrachlorido(pyrazine-2-carboxylato-κ2 N 1,O)stannate(IV), demonstrating the use of pyrazine derivatives in creating novel materials and catalysts (Najafi et al., 2011).

Safety and Hazards

One of the main concerns with regard to the safety of M76 is its potential toxicity. While the compound is not considered to be particularly toxic in small doses, there is some evidence to suggest that long-term exposure or high doses may pose health risks . It is also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Mechanism of Action

Target of Action

The primary targets of the compound 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester are currently unknown. This compound is a derivative of pyrazinecarboxylic acid , which is known to have various applications in the chemical industry . .

Biochemical Pathways

As a derivative of pyrazinecarboxylic acid , it may potentially influence pathways involving pyrazinecarboxylic acid or its derivatives.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that participate in redox reactions. Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties and effects on cells, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and concentration of this compound within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-methyl-5-oxopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSCXYAFPBDHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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